molecular formula C16H23N3O4S B3099360 tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate CAS No. 1353958-98-1

tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate

Cat. No.: B3099360
CAS No.: 1353958-98-1
M. Wt: 353.4 g/mol
InChI Key: QRZJNASDVZCWQW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl group, a nitropyridine moiety, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of the Nitropyridine Moiety: The nitropyridine group is introduced via a nucleophilic substitution reaction, where a nitropyridine derivative reacts with a suitable leaving group on the piperidine ring.

    Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through a tert-butylation reaction, using tert-butyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitropyridine moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitropyridine moiety can yield nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate
  • tert-Butyl 3-(((4-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate is unique due to the specific position of the nitro group on the pyridine ring, which can influence its reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with molecular targets and undergoes chemical reactions.

Properties

IUPAC Name

tert-butyl 3-[(5-nitropyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-16(2,3)23-15(20)18-8-4-5-12(10-18)11-24-14-7-6-13(9-17-14)19(21)22/h6-7,9,12H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZJNASDVZCWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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